Technical Monograph: 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
Technical Monograph: 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
This technical guide provides an in-depth analysis of 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid , the IUPAC designation for the compound described as 2-(4-Carboxy-3-fluorophenyl)phenol. This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of Transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory drugs (NSAIDs).
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Chemical Identity & Nomenclature
The compound is a functionalized biphenyl system characterized by a carboxylic acid and a fluorine atom on one ring, and a hydroxyl group on the orthogonal position of the second ring.
| Attribute | Details |
| Preferred IUPAC Name | 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid |
| Alternative Name | 2-Fluoro-4-(2-hydroxyphenyl)benzoic acid |
| CAS Registry Number | 1261975-31-8 |
| Molecular Formula | C₁₃H₉FO₃ |
| Molecular Weight | 232.21 g/mol |
| SMILES | OC(=O)C1=CC=C(C2=CC=CC=C2O)C=C1F |
| Key Pharmacophore | Biaryl acid scaffold (TTR binding motif) |
Structural Logic & Numbering
The IUPAC name is derived based on the priority of functional groups:
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Principal Group: Carboxylic acid (-COOH) takes precedence over the hydroxyl (-OH) group. Thus, the ring containing the carboxyl group is the parent structure (unprimed numbers).
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Parent Skeleton: The [1,1'-biphenyl] system is used.[1] The carbon attached to the carboxyl group is C4 (para to the linker at C1).
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Substituents:
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Fluorine: Located at position 3 on the acid ring (ortho to the carboxyl group, meta to the linker).
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Hydroxyl: Located at position 2' on the second ring (ortho to the linker).
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Synthesis & Manufacturing Protocol
The most robust synthetic route for this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and compatibility with the unprotected acid and phenol groups under optimized conditions.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond. The most efficient coupling partners are:
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Fragment A (Electrophile): 4-Bromo-2-fluorobenzoic acid.
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Fragment B (Nucleophile): 2-Hydroxyphenylboronic acid.
Experimental Protocol
Objective: Synthesis of 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid via Pd-catalyzed cross-coupling.
Reagents:
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4-Bromo-2-fluorobenzoic acid (1.0 eq)
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2-Hydroxyphenylboronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
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Triphenylphosphine (PPh₃) (10 mol%)
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Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
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Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)
Workflow:
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Inertion: Charge a reaction vessel with 4-Bromo-2-fluorobenzoic acid, 2-Hydroxyphenylboronic acid, and Pd catalyst/ligand system. Evacuate and backfill with Nitrogen (N₂) three times.
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Solvation: Add degassed DME and aqueous Na₂CO₃. The base is critical to activate the boronic acid (forming the boronate species) and neutralize the benzoic acid moiety.
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Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).
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Workup:
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Cool to room temperature.
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Acidify carefully with 1N HCl to pH ~2–3 (precipitating the product).
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Extract with Ethyl Acetate (3x).
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Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient with 1% Acetic Acid).
Reaction Pathway Diagram
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl acid.
Applications in Drug Discovery
This specific isomer serves as a high-value building block and pharmacophore model in two primary therapeutic areas:
A. Transthyretin (TTR) Amyloidosis Stabilization
The biphenyl acid structure mimics the binding mode of Thyroxine (T4) within the TTR tetramer.
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Mechanism: The carboxylic acid forms electrostatic interactions with the
-amino group of Lys15 in the TTR binding pocket. The 2'-hydroxyl group can engage in hydrogen bonding with Ser117 or Thr119 , stabilizing the native tetramer and preventing dissociation into amyloidogenic monomers. -
Structural Homology: It is structurally related to Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid), but with the acid and phenol groups on opposing rings, offering a distinct vector for structure-activity relationship (SAR) exploration.
B. Impurity Profiling
In the manufacturing of biphenyl-based APIs (e.g., certain NSAIDs or novel TTR stabilizers), this compound may arise as a regioisomeric impurity.
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Origin: Caused by the use of isomeric impurities in boronic acid starting materials (e.g., 2-hydroxyphenylboronic acid vs. 4-hydroxyphenylboronic acid).
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Detection: It can be distinguished from para-hydroxy isomers using ¹⁹F-NMR, where the chemical shift is sensitive to the ortho-carboxyl environment.
Analytical Profile
Researchers should expect the following spectral characteristics for validation:
| Method | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 13.0 (bs, 1H, -COOH)δ 9.8 (s, 1H, -OH)δ 7.8–8.0 (m, Ar-H, acid ring)δ 6.9–7.3 (m, Ar-H, phenol ring) |
| ¹⁹F NMR | δ -110 to -115 ppm (d, J_F-H coupling). Shift is distinct due to the ortho-COOH group. |
| Mass Spectrometry | m/z 231.0 [M-H]⁻ (ESI Negative Mode). |
| IR Spectroscopy | 3200–3500 cm⁻¹ (Broad OH stretch)1680–1700 cm⁻¹ (C=O stretch, carboxylic acid)1100–1200 cm⁻¹ (C-F stretch) |
References
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Splendid Lab . (n.d.). 2-(4-Carboxy-3-fluorophenyl)phenol (CSL-1285).[2] Retrieved from [Link]
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PubChem . (2025). Compound Summary for CID 53218634. National Library of Medicine. Retrieved from [Link]
